

Physicochemical Characteristics of Dimethyl Suberate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl suberate

Cat. No.: B158621

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Abstract

Dimethyl suberate, the dimethyl ester of suberic acid, is a chemical compound with applications in various scientific fields, including as a plasticizer, in the synthesis of polymers, and as an intermediate in the production of various chemical compounds.[1][2] A thorough understanding of its physicochemical properties is essential for its effective application in research and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of **Dimethyl suberate**, including its structural and physical properties, and solubility. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory practice.

Chemical Identity and Structure

- IUPAC Name: Dimethyl octanedioate[3]
- Synonyms: Dimethyl 1,6-hexanedicarboxylate, Dimethyl octane-1,8-dioate, Suberic acid dimethyl ester[1][4]
- CAS Number: 1732-09-8[5]
- Molecular Formula: C₁₀H₁₈O₄[5]
- Molecular Weight: 202.25 g/mol [6][7]

- Chemical Structure:

Physicochemical Properties

The key physicochemical properties of **Dimethyl suberate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₄	[5][7]
Molecular Weight	202.25 g/mol	[6][7]
Appearance	Clear, colorless to slightly yellow liquid	[2][5][8]
Melting Point	-1.6 °C to -3.1 °C	[5][7]
Boiling Point	268 °C (at 760 mmHg)	[5][6]
120-121 °C (at 8 Torr)	[7]	
Density	1.014 g/mL at 25 °C	[5][6]
Refractive Index (n _{20/D})	1.432	[5][6]
Vapor Pressure	0.00789 mmHg at 25 °C	[5]
Flash Point	>230 °F (>110 °C)	[5]
LogP (o/w)	1.882 (estimated)	[4][8]

Solubility

Dimethyl suberate exhibits limited solubility in water due to its hydrophobic alkyl chain.[1] It is, however, soluble in many common organic solvents.[1]

Solvent	Solubility	Reference
Water	403.8 mg/L at 25 °C (estimated)	[4]
Ethanol	Soluble	[1]
Ether	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[9]
Dimethylformamide (DMF)	Soluble	[9]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Dimethyl suberate**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of **Dimethyl suberate** provides characteristic signals for the different types of protons in the molecule.[\[10\]](#)
- Infrared (IR) Spectroscopy:** The IR spectrum shows absorption bands corresponding to the functional groups present, notably the C=O stretching of the ester groups.[\[11\]](#)
- Mass Spectrometry:** The mass spectrum of **Dimethyl suberate** can be used to determine its molecular weight and fragmentation pattern.[\[3\]](#)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Dimethyl suberate** are provided below. These protocols are generalized and may require optimization based on available equipment and specific experimental goals.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[\[12\]](#) For substances like **Dimethyl suberate**, which has a melting point below room temperature, a cooling method would be employed.

Principle: A sample is cooled at a controlled rate, and the temperature at which crystallization begins (freezing point) is observed. For a pure compound, the melting point and freezing point are the same.

Apparatus:

- Melting point apparatus with cooling capability or a suitable cooling bath (e.g., dry ice/acetone)
- Capillary tubes
- Thermometer or digital temperature probe

Procedure:

- Introduce a small amount of liquid **Dimethyl suberate** into a capillary tube.
- Place the capillary tube into the melting point apparatus or cooling bath.
- Cool the sample at a slow, controlled rate (e.g., 1-2 °C per minute) while observing the sample.
- Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range represents the freezing/melting point.[\[13\]](#)[\[14\]](#)

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[15\]](#)

Principle: A small amount of the liquid is heated, and the temperature at which it boils and its vapor is in equilibrium with the liquid is measured. The capillary method is a common micro-technique.[\[16\]](#)

Apparatus:

- Thiele tube or a melting point apparatus equipped for boiling point determination

- Small test tube
- Capillary tube, sealed at one end
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Heat transfer fluid (e.g., mineral oil)

Procedure:

- Place a small amount of **Dimethyl suberate** into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating block.[\[15\]](#)[\[17\]](#)
- Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
- When a rapid and continuous stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn up into the capillary tube.[\[15\]](#)[\[16\]](#)

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[\[18\]](#)

Principle: A surplus of the solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

- Vials or flasks with secure caps
- Orbital shaker or rotator
- Constant temperature bath or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm)
- Analytical balance
- Analytical instrument for quantification (e.g., GC-MS, HPLC)

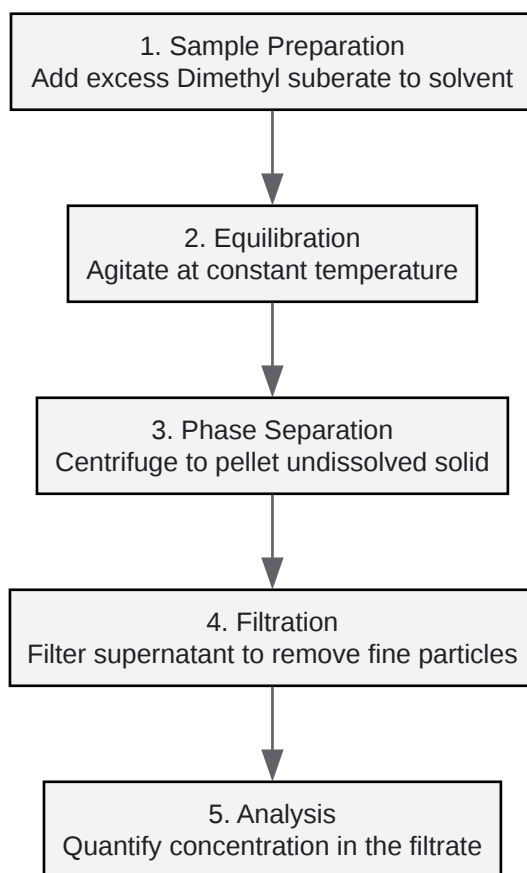
Procedure:

- Add an excess amount of **Dimethyl suberate** to a known volume of the solvent (e.g., water, ethanol) in a vial.
- Seal the vial and place it in a constant temperature shaker (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. [\[18\]](#)[\[19\]](#)
- After agitation, allow the solution to stand to let undissolved material settle.
- Centrifuge the sample to further separate the undissolved solute.
- Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any remaining solid particles.[\[20\]](#)
- Quantify the concentration of **Dimethyl suberate** in the filtrate using a suitable analytical method.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Dimethyl suberate**.

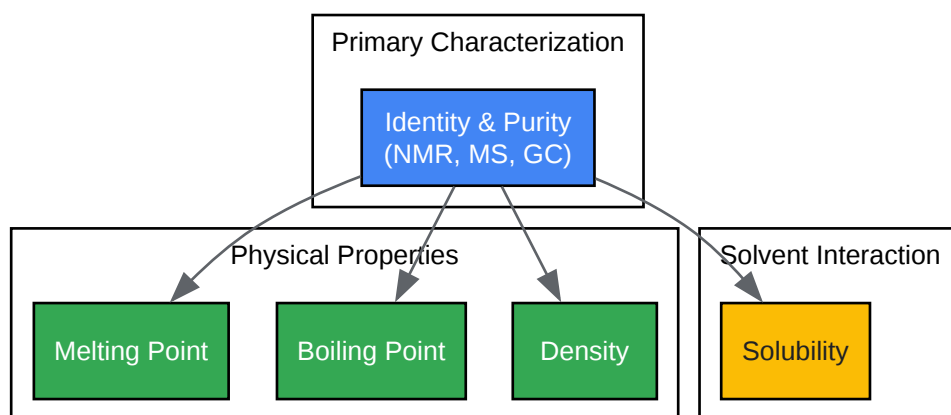


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Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Logical Relationship for Property Determination

This diagram outlines the logical flow for characterizing the fundamental physicochemical properties of a chemical substance like **Dimethyl suberate**.



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Caption: Logical flow for the physicochemical characterization of **Dimethyl suberate**.

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- To cite this document: BenchChem. [Physicochemical Characteristics of Dimethyl Suberate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158621#physicochemical-characteristics-of-dimethyl-suberate]

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